molecular formula C16H11F3N4O2 B2715441 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-96-0

1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2715441
CAS No.: 324008-96-0
M. Wt: 348.285
InChI Key: SNYRWFKLEFTEER-UHFFFAOYSA-N
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Description

Evolution of Functionalized Pyrazole Research in Medicinal Chemistry

The pyrazole nucleus has served as a privileged scaffold in drug discovery since the 1960s, with early successes like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) demonstrating the framework's versatility. The introduction of aminopyrazole derivatives marked a significant advancement, as the amino group provided both hydrogen-bonding capabilities and sites for further functionalization.

Modern synthetic strategies, particularly those enabling regioselective substitution at the 1-, 3-, 4-, and 5-positions, have unlocked new therapeutic applications. For instance, 5-aminopyrazoles now feature prominently in kinase inhibitor development, with clinical candidates like AT7519 (CDK inhibitor) showing nanomolar potency against multiple cancer cell lines. The compound under examination extends this tradition through its 5-amino group, which serves as a hydrogen bond donor while maintaining aromatic conjugation.

Recent advances in cross-coupling chemistry have facilitated the introduction of complex aryl groups at the pyrazole 1- and 4-positions. The 3-nitrophenyl and 3-(trifluoromethyl)phenyl substituents in this molecule likely originated from Suzuki-Miyaura or Buchwald-Hartwig coupling methodologies, techniques that now achieve >90% yields in optimized conditions. Such synthetic accessibility explains the growing pharmaceutical interest in polysubstituted pyrazoles.

Scientific Significance of Dual-substituted Aminopyrazoles

Dual aromatic substitution in aminopyrazoles creates unique electronic environments that modulate both target binding and physicochemical properties. In the subject compound, the electron-withdrawing nitro group (-NO~2~) at the 3-position and the lipophilic trifluoromethyl (-CF~3~) group at the 4-position create a polarized π-system that enhances interactions with hydrophobic enzyme pockets while maintaining water solubility.

Comparative studies of mono- versus di-substituted pyrazoles demonstrate significant potency improvements. For example, 4-(trifluoromethyl)phenyl-substituted pyrazoles exhibit 3–5 fold greater COX-2 inhibition compared to their unsubstituted analogs, while nitro groups at the 3-position improve metabolic stability by reducing cytochrome P450-mediated oxidation. The combination of these substituents in a single molecule suggests deliberate design for targets requiring both steric bulk and electronic polarization.

The 5-amino group plays a critical role in forming salt bridges with biological targets. Crystallographic data of similar compounds show the NH~2~ group participating in key hydrogen bonds with kinase ATP-binding sites, often contributing 1–2 kcal/mol to binding free energy. When combined with the aryl substituents' hydrophobic interactions, this creates a balanced binding profile ideal for inhibiting enzymes with complex active sites.

Contemporary Research Paradigms in Trifluoromethyl-containing Heterocycles

Trifluoromethyl groups have become indispensable in modern drug design, with 30% of FDA-approved small molecules containing fluorine atoms. In heterocyclic systems, the -CF~3~ group confers three primary advantages: (1) increased lipophilicity (logP +0.5–1.0), (2) enhanced metabolic stability via blockade of oxidative metabolism, and (3) subtle electronic effects that modulate pK~a~ values of adjacent functional groups.

The 3-(trifluoromethyl)phenyl substituent in this compound exemplifies rational fluorination. Positioned para to the pyrazole linkage, the -CF~3~ group creates a localized dipole that strengthens π-π stacking with aromatic residues in target proteins. This orientation also minimizes steric clashes compared to ortho-substitution, as demonstrated in molecular dynamics simulations of similar kinase inhibitors.

Recent synthetic breakthroughs now allow late-stage introduction of -CF~3~ groups via photoredox catalysis or transition metal-mediated processes. The Umemoto reagent (trifluoromethylating agent) and Togni's reagent (electrophilic CF~3~ source) have been particularly impactful, enabling trifluoromethylation of complex intermediates with >80% efficiency. These methods likely informed the synthesis of the current compound, though specific reaction conditions remain proprietary.

Academic and Industrial Research Intersection

The development of polysubstituted aminopyrazoles exemplifies successful academia-industry collaboration. Academic groups pioneered fundamental reactions like the Knorr pyrazole synthesis (1893) and more recent transition metal-catalyzed couplings, while pharmaceutical companies optimized these methods for scale-up. For instance, Pfizer's synthesis of crizotinib (ALK inhibitor) adapted academic cross-coupling protocols to achieve metric ton production.

Patent analysis reveals growing industrial interest in dual-substituted pyrazoles. Between 2015–2023, the USPTO granted 47 patents covering 4-aryl-5-aminopyrazole derivatives, with 60% assigned to major pharma companies. The subject compound's specific substitution pattern appears in 3 patents (e.g., US 10,213,548 B2) claiming kinase inhibition and anticancer applications, though clinical status remains undisclosed.

Academic screening campaigns have identified surprising therapeutic potentials for such compounds. Beyond traditional kinase targets, recent studies show 4-(trifluoromethyl)phenyl-pyrazoles inhibiting β-amyloid aggregation (IC~50~ 2.1 μM) and blocking HIV-1 protease (K~i~ 380 nM). These findings suggest that the current compound may have utility in neurodegenerative disease or antiviral therapy, though target validation studies are ongoing.

Properties

IUPAC Name

2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-4-1-3-10(7-11)14-9-21-22(15(14)20)12-5-2-6-13(8-12)23(24)25/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRWFKLEFTEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Reduction of Nitro Group: 1-(3-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

    Halogenation: Halogen-substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been explored for its potential antitumor and antimicrobial properties. Research indicates that compounds containing pyrazole moieties exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth in various cancer lines. For instance, compounds with similar structures have demonstrated growth inhibition percentages exceeding 70% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
  • Antimicrobial Properties : The compound's unique structural elements suggest potential effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents.

The compound's structural features allow it to interact with various biological targets, potentially modulating biochemical pathways. Notable biological activities include:

  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, making this compound a candidate for conditions characterized by inflammation.
  • Neuroprotective Effects : Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, which could be useful in treating neurodegenerative diseases.

Materials Science

In materials science, the compound is being investigated for its potential applications in developing new materials with specific optical or electronic properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's solubility in organic solvents, which is beneficial for:

  • Organic Electronics : The unique electronic properties of compounds containing trifluoromethyl groups make them suitable for organic semiconductor applications.
  • Nonlinear Optical Applications : Pyrazole derivatives have been studied for their nonlinear optical properties, which can be exploited in photonic devices.

Case Studies and Research Findings

Recent studies have utilized computational methods such as density functional theory (DFT) to predict the reactivity and stability of pyrazole derivatives, including this compound. These studies have provided insights into:

  • Molecular Docking Simulations : Evaluating the binding affinity of the compound to various biological targets has revealed potential therapeutic applications .
  • Spectroscopic Properties : Investigations into UV-vis spectroscopy and other spectroscopic techniques have helped characterize the compound's behavior under different conditions .

Mechanism of Action

The mechanism by which 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exerts its effects involves interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrazole Core

1-(3-Chlorophenyl)-4-[3-(Trifluoromethyl)phenyl]-1H-Pyrazol-5-Amine
  • Key Difference : Replaces the nitro group with a chloro (-Cl) substituent at the 3-position of the phenyl ring.
  • This compound (CAS 324008-97-1) is reported in pharmacological databases but lacks explicit activity data in the evidence .
4-(4-Chlorophenyl)-3-Methyl-1-(3-Nitrophenyl)-1H-Pyrazol-5-Amine
  • Key Difference : Introduces a methyl group at position 3 and a 4-chlorophenyl group at position 3.
  • Impact :
    • The methyl group increases steric bulk, possibly affecting binding pocket interactions.
    • The 4-chlorophenyl substituent may alter π-π stacking compared to 3-(trifluoromethyl)phenyl .
5-[3-(Trifluoromethyl)phenyl]-1H-Pyrazol-3-Amine
  • Key Difference : Simpler structure lacking the 3-nitrophenyl group and with a single trifluoromethylphenyl substituent.
  • Impact :
    • Reduced steric hindrance and electronic complexity may enhance solubility but diminish target specificity .

Regioisomeric Variations

highlights the critical role of substituent positioning. For example:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine vs. 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: A regioisomeric switch (fluorophenyl and pyridinyl positions) abolished p38α MAP kinase inhibition but conferred nanomolar activity against Src, B-Raf, and VEGFR-2 kinases .
  • Implication for Target Compound : The nitro and trifluoromethylphenyl positions in 1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine may similarly dictate selectivity for kinase targets.

Functional Group Replacements

Nitro vs. Trifluoromethoxy Groups
  • Example: 1-(tert-Butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine ().
Nitro vs. Sulfonyl or Amide Groups
  • Example: Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide () incorporate sulfonyl or carboxamide moieties. Impact: These groups introduce hydrogen-bond acceptors/donors, improving target engagement but complicating synthesis .

Biological Activity

1-(3-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C16H10F3N3O2
  • Molecular Weight : 333.26 g/mol
  • CAS Number : [Not specified in available data]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Specifically, compounds containing trifluoromethyl phenyl groups have shown potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was notably low, indicating strong bactericidal effects and a low tendency for resistance development in tested strains .

Anticancer Potential

The pyrazole scaffold has been associated with anticancer activities across various cancer cell lines. Compounds similar to this compound have demonstrated efficacy against breast cancer (MDA-MB-231), liver cancer (HepG2), and other malignancies. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The biological activity of pyrazole derivatives can be attributed to their ability to interact with specific molecular targets. For instance:

  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division .
  • Antioxidant Properties : Certain compounds exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Study ReferenceFindings
Identified potent antimicrobial activity against Staphylococcus aureus with low MIC values.
Demonstrated anticancer effects in various cell lines, highlighting mechanisms involving tubulin interaction.
Reviewed recent developments in pyrazole synthesis and their biological activities, emphasizing safety and efficacy.

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